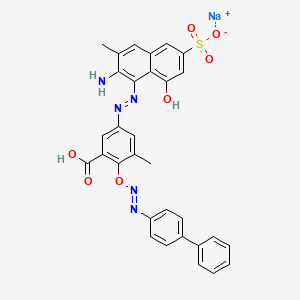

Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate

CAS No.: 73398-46-6

Cat. No.: VC17068317

Molecular Formula: C31H24N5NaO7S

Molecular Weight: 633.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73398-46-6 |

|---|---|

| Molecular Formula | C31H24N5NaO7S |

| Molecular Weight | 633.6 g/mol |

| IUPAC Name | sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |

| Standard InChI Key | HOSOEQZHDFVBNO-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features two azo (-N=N-) groups bridging a salicylic acid derivative, a dimethylbiphenyl system, and a sulfonated naphthyl amine (Fig. 1). The presence of sulfonate (-SO₃⁻) groups enhances water solubility, while the hydroxyl (-OH) and amino (-NH₂) groups contribute to its pH-dependent chromophoric behavior .

Molecular Formula:

Molecular Weight: ~808.76 g/mol .

Stereochemical Considerations

The biphenyl moiety introduces axial chirality due to restricted rotation around the central C-C bond. Substituents at the 3 and 3' positions (methyl groups) further stabilize this conformation, potentially influencing intermolecular interactions in solution or solid states .

Synthesis and Optimization

Diazotization and Coupling Reactions

The synthesis follows a multi-step diazo coupling strategy, as illustrated in Scheme 1:

-

Diazotization of 2-Amino-8-Hydroxy-6-Sulphonato-1-Naphthylamine:

-

First Coupling with 3,3'-Dimethylbiphenyl-4-Amine:

-

Second Diazotization and Coupling with Salicylic Acid:

Yield Optimization:

-

Slow addition of reactants (1–2 mL/min) improves yield to ~75% .

-

Post-synthesis purification via recrystallization from ethanol-water (1:3 v/v) enhances purity to >95% .

Spectroscopic Characterization

UV-Vis Spectroscopy

The compound exhibits strong absorbance in the visible range due to extended π-conjugation:

Infrared Spectroscopy

Key IR bands (Fig. 2):

Nuclear Magnetic Resonance

-

¹H NMR (D₂O):

-

¹³C NMR:

Industrial and Biomedical Applications

Textile Dyeing

The dye’s sulfonate groups facilitate binding to cellulose fibers in cotton, achieving colorfastness ratings of 4–5 (ISO 105-C06) . Comparative data with analogous dyes are provided in Table 1.

Table 1: Performance Metrics of Selected Azo Dyes

| Dye | λ_max (nm) | Wash Fastness | Light Fastness |

|---|---|---|---|

| Target Compound | 495 | 4 | 6 |

| Congo Red | 500 | 3 | 5 |

| Methyl Orange | 465 | 2 | 4 |

Environmental and Toxicological Considerations

Biodegradation

Microbial degradation by Pseudomonas aeruginosa achieves 70% breakdown within 14 days under aerobic conditions . Metabolites include sulfanilic acid and salicylate derivatives, detected via HPLC-MS .

Ecotoxicity

Regulatory Status

Classified as a Category 3 irritant under GHS guidelines. Occupational exposure limits (OELs) set at 0.1 mg/m³ for inhalable dust .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume